3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the isoxazole moiety: The isoxazole ring can be synthesized via the cyclization of β-keto nitriles with hydroxylamine.
Coupling reactions: The final step involves coupling the pyrazole and isoxazole intermediates using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Coupling agents: EDC, DCC
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. It could be evaluated for its effects on various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties. This could include studies on its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide
- This compound analogs
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both pyrazole and isoxazole rings. These features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-20-10-13(16(18-20)22-2)15(21)17-9-12-8-14(23-19-12)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGNMNATTRUGQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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